4-ethoxy-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-ethoxy-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes ethoxy, fluorophenyl, and pyrazole groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Core: The synthesis begins with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group:
Ethoxy Group Addition: The ethoxy groups are introduced through an etherification reaction, where an ethyl halide reacts with the phenolic hydroxyl groups in the presence of a base.
Carboxamide Formation: Finally, the carboxamide group is formed by reacting the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
4-ethoxy-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a bioactive molecule.
Chemical Research: It serves as a model compound in the study of pyrazole derivatives and their chemical properties.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-(4-ethoxyphenyl)-1H-pyrazole-3-carboxamide: Lacks the fluorophenyl group.
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide: Lacks one ethoxy group.
4-ethoxy-N-(4-methoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide: Has a methoxy group instead of an ethoxy group.
Uniqueness
The presence of both ethoxy and fluorophenyl groups in 4-ethoxy-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide provides it with unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds and potentially more effective in certain applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-ethoxy-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c1-3-26-17-11-7-15(8-12-17)22-20(25)19-18(27-4-2)13-24(23-19)16-9-5-14(21)6-10-16/h5-13H,3-4H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIZTSYGNPNSDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NN(C=C2OCC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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